4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile
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Overview
Description
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile is a complex organic compound with the molecular formula C20H20BNO4 and a molecular weight of 349.188 g/mol . This compound is characterized by the presence of a formyl group, a phthalonitrile moiety, and a dioxaborolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the dioxaborolane intermediate, followed by its coupling with a formylated phenoxy derivative. The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere to facilitate the coupling reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile has a wide range of scientific research applications:
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution reactions. The dioxaborolane ring is particularly useful in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
4-(3-Formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)phthalonitrile can be compared with other similar compounds, such as:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: This compound lacks the formyl and nitrile groups, making it less versatile in certain chemical reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound contains a pyridine ring instead of a phenoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C21H19BN2O4 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
4-[3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C21H19BN2O4/c1-20(2)21(3,4)28-22(27-20)19-8-7-18(10-16(19)13-25)26-17-6-5-14(11-23)15(9-17)12-24/h5-10,13H,1-4H3 |
InChI Key |
IFRVCXYVIUPKNS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)C=O |
Origin of Product |
United States |
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